molecular formula C29H39N6O11P B606240 BMS-663749 lysine CAS No. 864953-34-4

BMS-663749 lysine

Cat. No. B606240
M. Wt: 678.63
InChI Key: ZBSWJVQMWMTXIV-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-663749 lysine is a phosphonooxymethyl prodrug 4 of a HIV-1 attachment inhibitor.

Scientific Research Applications

Lysine Catabolism and Plant Genetics

  • Lysine in Plant Biosynthesis: Lysine, an essential amino acid, plays a crucial role in the aspartic acid pathway of plant biosynthesis. However, efforts to genetically manipulate this pathway to produce high-lysine seeds in cereals, a major food source for mammals, have been unsuccessful due to lysine degradation via the saccharopine pathway. Recent research has enhanced understanding of this pathway, including enzyme involvement and regulation, which could be pivotal in addressing the low concentration of lysine in plant-based diets (Arruda et al., 2000).

Lysine and Protein Synthesis in Cells

  • Lysine in Bovine Mammary Epithelial Cells: Research on bovine mammary epithelial cells (BMECs) has shown that lysine stimulates protein synthesis significantly. This is achieved through enhancing uptake by the amino acid transporter ATB0,+ and activating the mammalian target of rapamycin (mTOR) and JAK2-STAT5 pathways. This understanding of lysine's role in protein synthesis in BMECs provides insights into amino acid nutrition's impact on milk production (Lin et al., 2018).

Lysine Production and Industrial Applications

  • Lysine Production Techniques: Lysine is industrially produced for food and animal feed. A review of the literature and patent landscape reveals methods focused on strain development and fermentation technologies, with Corynebacterium glutamicum and Escherichia coli as primary strains. The research provides a guide to enhance lysine productivity in industrial settings, which is significant given its widespread application (Félix et al., 2019).

Lysine in Gene Transfer Studies

  • Enhancing Gene Transfer with Lysine: The use of poly-l-lysine has been reported to significantly improve the adenoviral transduction efficiency of primary murine osteoblasts and bone marrow stromal cells. This method could be a cost-effective means of performing efficient gene transfer studies in bone research, demonstrating lysine's potential in genetic engineering applications (Buo et al., 2016).

Lysine in Proteomic Research

  • Lysine in Proteomic Analysis: Stable isotope amino acid labeling using lysine, in combination with multiplexed tandem mass spectrometry, facilitates the characterization and identification of peptides. This approach can distinguish between amino acid residues and support peptide identifications, demonstrating lysine's utility in advanced proteomic research (Berger et al., 2002).

properties

CAS RN

864953-34-4

Product Name

BMS-663749 lysine

Molecular Formula

C29H39N6O11P

Molecular Weight

678.63

IUPAC Name

L-lysine compound with (3-(2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl)-4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-1-yl)methyl dihydrogen phosphate (1:1)

InChI

InChI=1S/C23H25N4O9P.C6H14N2O2/c1-34-17-12-24-21(35-2)19-18(17)16(13-27(19)14-36-37(31,32)33)20(28)23(30)26-10-8-25(9-11-26)22(29)15-6-4-3-5-7-15;7-4-2-1-3-5(8)6(9)10/h3-7,12-13H,8-11,14H2,1-2H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

ZBSWJVQMWMTXIV-ZSCHJXSPSA-N

SMILES

N[C@@H](CCCCN)C(O)=O.O=C(C1=CN(COP(O)(O)=O)C2=C1C(OC)=CN=C2OC)C(N3CCN(C(C4=CC=CC=C4)=O)CC3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BMS-663749 lysine;  BMS 663749 lysine;  BMS663749 lysine;  BMS-663749 lysine salt; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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